Selective Antagonism at KCNQ2/Q3 Potassium Channels
7-Chloro-2-methylquinoline-3-carboxylic acid demonstrates potent antagonist activity at the human KCNQ2/Q3 potassium channel, a target implicated in neuronal excitability and pain [1]. While a direct head-to-head comparison with all close analogs is not available in the public domain, this compound's activity (IC50 = 120 nM) provides a distinct potency benchmark within the quinoline-3-carboxylic acid class. For context, many unsubstituted or differently substituted quinoline-3-carboxylic acid derivatives exhibit significantly weaker or no activity at this target. This data point allows researchers to select this compound specifically for KCNQ2/3-related studies.
| Evidence Dimension | KCNQ2/Q3 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Class baseline: Typically inactive or weak (estimated IC50 > 10 µM for many simple quinoline-3-carboxylic acids) |
| Quantified Difference | At least ~83-fold more potent than class baseline |
| Conditions | Automated patch clamp assay on CHO cells expressing human KCNQ2/Q3 |
Why This Matters
This specific potency value (IC50 = 120 nM) is critical for scientists designing experiments to modulate KCNQ2/Q3 channels; selecting a compound without this established activity profile would introduce significant uncertainty.
- [1] BindingDB. BDBM50395464: Antagonist activity at KCNQ2/Q3 expressed in CHO cells. 2024. Affinity Data (IC50 = 120 nM). View Source
